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Introduction The human NCI-H295R adrenocortical carcinoma cell line is a widely accepted in

vitro model for studying the effects of xenobiotics on steroidogenesis.[1][2][3] These cells are

unique in that they express most of the key enzymes required for the complete steroidogenic

pathway, from cholesterol to glucocorticoids, mineralocorticoids, and sex steroids.[1][3]

Amphenone B is a chemical compound known to inhibit the biosynthesis of steroid hormones.

[4] It acts as a competitive inhibitor of several critical steroidogenic enzymes, making it a

valuable tool for studying the regulation and disruption of the steroid pathway.[4] This document

provides detailed protocols for using H295R cells to characterize the effects of Amphenone B,

from cell culture and exposure to endpoint analysis.

Principle of the H295R Model System
The H295R cell line originates from a human adrenal carcinoma and has the ability to produce

a wide range of steroid hormones typical of the adrenal cortex and gonads.[1] This makes it an

ideal system for screening substances that may interfere with hormone production, as outlined

in the OECD Test Guideline 456.[1] By exposing these cells to a compound like Amphenone B
and subsequently measuring changes in hormone levels and gene expression, researchers

can elucidate the specific points of inhibition within the steroidogenic pathway.
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Amphenone B is a broad-spectrum inhibitor of steroidogenesis. Its primary mechanism of

action involves the competitive inhibition of several key cytochrome P450 (CYP) enzymes and

hydroxysteroid dehydrogenases (HSD) involved in the steroid synthesis cascade.[4]

Known Enzymatic Targets of Amphenone B:

Cholesterol side-chain cleavage enzyme (CYP11A1)

11β-hydroxylase (CYP11B1)

17α-hydroxylase/17,20-lyase (CYP17A1)

21-hydroxylase (CYP21A2)

3β-hydroxysteroid dehydrogenase (HSD3B2)

Due to its action on these multiple enzymes, Amphenone B can simultaneously block the

production of glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), androgens

(e.g., testosterone), and estrogens (e.g., estradiol).[4]

Experimental Protocols
H295R Cell Culture and Maintenance
This protocol is adapted from standard procedures provided by ATCC and other sources.[5][6]

[7]

3.1.1 Required Materials

Cell Line: NCI-H295R (ATCC® CRL-2128™)

Base Medium: DMEM:F12 Medium (e.g., ATCC 30-2006)

Supplements: ITS+ Premix (e.g., Corning 354352), Nu-Serum I (e.g., Corning 355100) or

equivalent.

Complete Growth Medium: DMEM:F12 supplemented with 2.5% Nu-Serum I, 6.25 µg/mL

insulin, 6.25 µg/mL transferrin, 6.25 ng/mL selenium, 1.25 mg/mL bovine serum albumin, and

5.35 µg/mL linoleic acid.[7]
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Dissociation Reagent: 0.25% (w/v) Trypsin-0.53 mM EDTA solution

Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

Culture Vessels: T-75 flasks, 24-well plates.

Cryopreservation Medium: Complete growth medium supplemented with 5-10% DMSO.

3.1.2 Thawing Cryopreserved Cells

Rapidly thaw the cryovial in a 37°C water bath until a small ice clump remains (approx. 40-60

seconds).[6]

Disinfect the vial with 70% ethanol before opening in a sterile biosafety cabinet.[6]

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at approximately 125 x g for 5-7 minutes.

Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete

growth medium.

Transfer the cell suspension to a T-75 flask.

Incubate at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3

days.

3.1.3 Sub-culturing H295R Cells

Culture cells until they reach 80-90% confluency. Note that H295R cells will have both an

adherent monolayer and viable floating cells; retain the floating cells during medium changes

and passaging.

Aspirate the medium from the flask.

Briefly rinse the cell layer with 5-10 mL of sterile PBS to remove residual serum.[7]
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Add 2-3 mL of Trypsin-EDTA solution to the T-75 flask and observe under a microscope until

the cell layer is dispersed (typically 5-15 minutes).[7] Avoid agitation to prevent clumping.[7]

Add 8-10 mL of complete growth medium to inactivate the trypsin and aspirate the cells by

gentle pipetting.

Transfer the cell suspension to a centrifuge tube and spin at 125 x g for 5 minutes.[7]

Resuspend the pellet in fresh medium and seed new flasks at a ratio of 1:3 to 1:4.

Amphenone B Exposure Protocol (OECD TG 456
Adaptation)
This protocol describes a typical experiment in a 24-well plate format.[8][9]

Cell Seeding: Seed H295R cells into 24-well plates at a density of approximately 200,000 to

300,000 cells/mL in 1 mL of complete growth medium.

Acclimation: Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume

normal growth.

Preparation of Test Solutions: Prepare a stock solution of Amphenone B in a suitable

solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final

concentrations. The final solvent concentration in all wells (including vehicle controls) should

be consistent and non-toxic (typically ≤0.1%).

Cell Exposure: After 24 hours, remove the medium and replace it with 1 mL of fresh medium

containing the appropriate concentration of Amphenone B or vehicle control (0.1% DMSO).

Include a positive control (e.g., forskolin to stimulate steroidogenesis, prochloraz to inhibit)

and a solvent control.[9]

Incubation: Expose the cells for 48 hours.[8][9]

Harvesting: After incubation, collect the cell culture medium from each well and store it at

-80°C for hormone analysis. The remaining cells can be used for cell viability assessment or

RNA extraction.
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Cell Viability Assay
It is crucial to assess cytotoxicity to ensure that observed effects on hormone production are

not due to cell death.

After removing the medium for hormone analysis, wash the cells once with PBS.

Perform a standard cell viability assay, such as MTT, MTS, or an ATP-based assay (e.g.,

CellTiter-Glo®).

Measure the absorbance or luminescence according to the manufacturer's protocol.

Express viability as a percentage relative to the solvent control. Data on hormone levels

should only be interpreted from concentrations that cause minimal cytotoxicity (e.g., >80%

viability).

Hormone Quantification by LC-MS/MS or ELISA
Thaw the collected media samples on ice.

Quantify the concentration of key steroid hormones (e.g., progesterone, cortisol,

testosterone, and 17β-estradiol).

ELISA: Use commercially available ELISA kits for specific hormones. Follow the

manufacturer's instructions precisely. This method is suitable for measuring the major end-

product hormones like testosterone and estradiol.[8]

LC-MS/MS: For a more comprehensive profile, use liquid chromatography-tandem mass

spectrometry. This allows for the simultaneous measurement of multiple steroid precursors

and metabolites, providing a more detailed view of the metabolic disruption.[10][11]

Normalize hormone concentrations to a measure of cell number or protein content if

significant, non-lethal changes in proliferation are observed.

Gene Expression Analysis by qRT-PCR
Analysis of steroidogenic gene expression can confirm the mechanism of action.[12][13]
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RNA Extraction: After the 48-hour exposure, lyse the cells directly in the 24-well plate using a

suitable lysis buffer (e.g., from an RNeasy Mini Kit).

RNA Purification: Purify total RNA according to the kit manufacturer's protocol. Include a

DNase treatment step to remove genomic DNA contamination.

cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of RNA into cDNA using a high-capacity

cDNA reverse transcription kit.

qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument. Use primers

specific for key steroidogenic genes (e.g., StAR, CYP11A1, CYP17A1, HSD3B2, CYP21A2,

CYP11B1, CYP19A1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation and Expected Outcomes
The effects of Amphenone B on steroidogenesis can be summarized in the following tables.

The expected outcomes are based on its known inhibitory actions.[4]

Table 1: Expected Effects of Amphenone B on Hormone Production in H295R Cells
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Hormone Pathway Expected Effect
Rationale (Primary
Enzyme(s)
Inhibited)

Progesterone Precursor
May Increase or

Decrease

Accumulates if

downstream enzymes

(CYP17A1, CYP21A2)

are blocked;

decreases if upstream

enzymes (CYP11A1)

are blocked.

17α-

Hydroxyprogesterone

Glucocorticoid/Androg

en Precursor
Decreased

Inhibition of CYP17A1

(hydroxylase activity).

Deoxycorticosterone
Mineralocorticoid

Precursor
Decreased

Inhibition of

CYP21A2.

Androstenedione Androgen Precursor Decreased
Inhibition of CYP17A1

(lyase activity).

Cortisol Glucocorticoid Decreased

Inhibition of

CYP17A1, CYP21A2,

and CYP11B1.

Testosterone Androgen Decreased

Inhibition of upstream

precursor synthesis

(CYP17A1).

Estradiol Estrogen Decreased

Inhibition of upstream

androgen precursor

synthesis.

Table 2: Expected Effects of Amphenone B on Steroidogenic Gene Expression
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Gene Encoded Protein
Expected Effect on
Expression

Rationale

StAR
Steroidogenic Acute

Regulatory Protein

No direct effect

expected

Amphenone B is a

direct enzyme

inhibitor, not primarily

a transcriptional

regulator.

CYP11A1
Cholesterol Side-

Chain Cleavage

No direct effect

expected

Feedback

mechanisms are

possible but direct

inhibition is the

primary action.

CYP17A1

17α-

hydroxylase/17,20-

lyase

No direct effect

expected
As above.

HSD3B2
3β-hydroxysteroid

dehydrogenase

No direct effect

expected
As above.

CYP21A2 21-hydroxylase
No direct effect

expected
As above.

CYP11B1 11β-hydroxylase
No direct effect

expected
As above.

CYP19A1 Aromatase
No direct effect

expected
As above.

Visualizations
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Caption: Steroidogenesis pathway in H295R cells showing points of inhibition by Amphenone
B.
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Caption: General experimental workflow for assessing Amphenone B effects in H295R cells.
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Logical Relationship of Amphenone B Action
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Caption: Logical flow of Amphenone B's mechanism of action on steroid hormone production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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